

Spectroscopic Profile of Methylenecyclooctane: A Technical Guide

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Compound of Interest

Compound Name: **Methylenecyclooctane**

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This technical guide provides a comprehensive overview of the key spectroscopic data for **methylenecyclooctane** (C_9H_{16}), a valuable building block in organic synthesis. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines generalized experimental protocols, and includes a workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for **methylenecyclooctane**. It is important to note that while mass spectrometry data is readily available, detailed, publicly accessible, and fully assigned NMR and IR data is limited. The information provided is collated from various chemical databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Specific, publicly available ^1H NMR data with peak assignments for **methylenecyclooctane** is currently limited. However, based on the structure, the following proton environments are expected:

- Vinylic protons ($=\text{CH}_2$): Two protons on the exocyclic double bond.
- Allylic protons ($-\text{C}-\text{CH}_2-\text{C}=$): Four protons on the carbons adjacent to the double bond.
- Aliphatic protons ($-\text{CH}_2-$): Ten protons on the remaining five methylene groups of the cyclooctane ring.

^{13}C NMR (Carbon-13 NMR) Data

Public databases indicate the availability of ^{13}C NMR data for **methylenecyclooctane**.^[1] The expected chemical shifts are in the regions typical for sp^2 and sp^3 hybridized carbons.

Carbon Assignment	Expected Chemical Shift (ppm)
Quaternary Alkene Carbon ($=\text{C}<$)	140-150
Methylene Alkene Carbon ($=\text{CH}_2$)	105-115
Allylic Carbons ($-\text{CH}_2-\text{C}=$)	30-40
Aliphatic Carbons ($-\text{CH}_2-$)	25-35

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of **methylenecyclooctane** is expected to show characteristic absorptions for its alkene and alkane moieties.

Functional Group	Characteristic Absorption (cm ⁻¹)
=C-H Stretch (vinylic)	3080-3010
C-H Stretch (aliphatic)	2960-2850
C=C Stretch (alkene)	1650-1630
C-H Bend (vinylic)	910-890
C-H Bend (aliphatic)	1465-1450

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **methylenecyclooctane** is available through the National Institute of Standards and Technology (NIST) database.[\[2\]](#)

m/z	Relative Abundance (%)	Proposed Fragment
124	~25	[M] ⁺ (Molecular Ion)
109	~30	[M - CH ₃] ⁺
95	~60	[M - C ₂ H ₅] ⁺
81	~100	[C ₆ H ₉] ⁺ (Base Peak)
67	~85	[C ₅ H ₇] ⁺
54	~50	[C ₄ H ₆] ⁺
41	~75	[C ₃ H ₅] ⁺

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **methylenecyclooctane** are not widely published. However, the following provides a general methodology for the analysis of a liquid organic compound such as **methylenecyclooctane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **methylenecyclooctane** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , ~0.7 mL) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz). For ^{13}C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

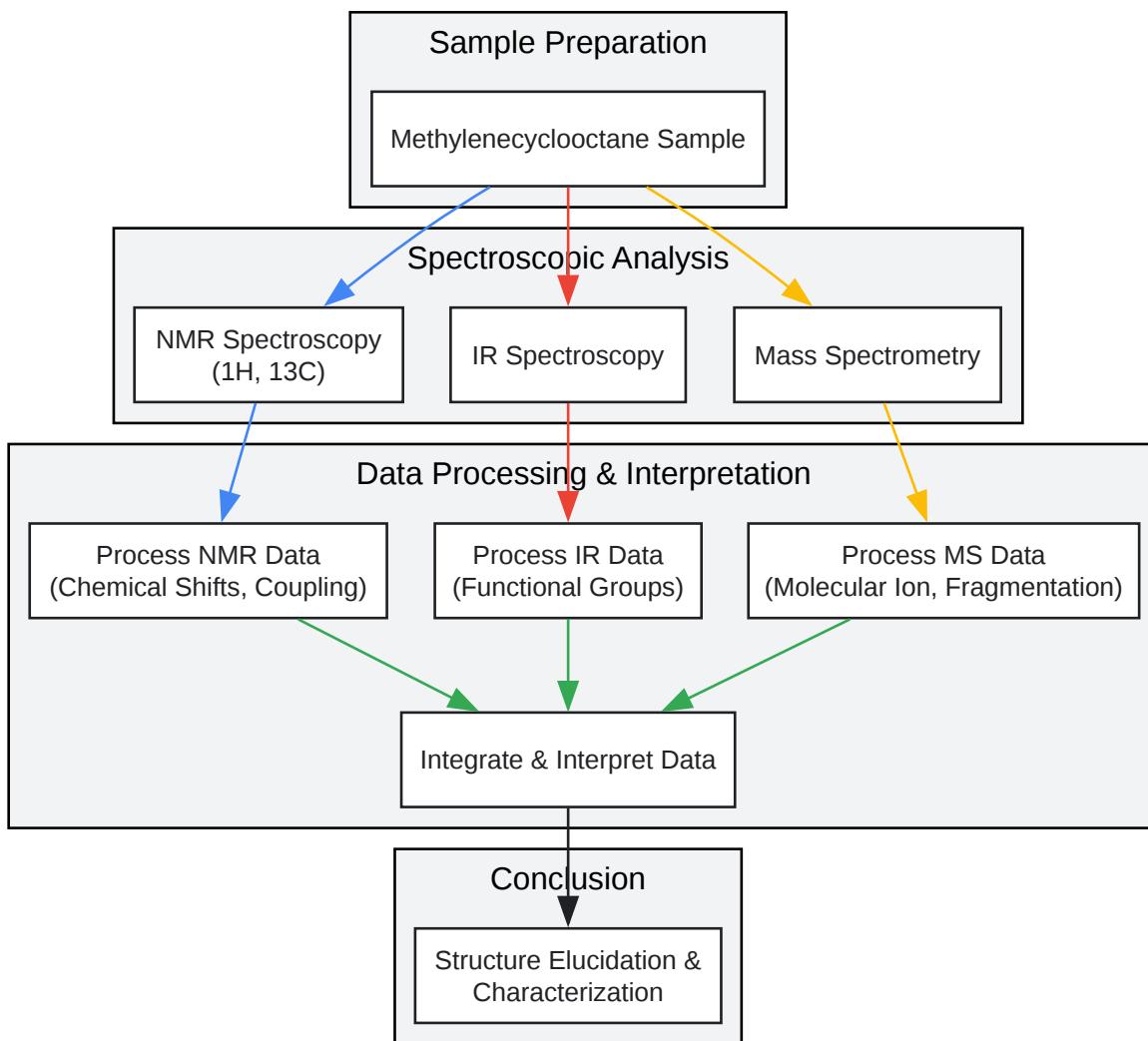
A drop of neat liquid **methylenecyclooctane** is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., CCl_4) can be prepared and placed in a solution cell. The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the salt plates or the solvent is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). A dilute solution of **methylenecyclooctane** in a volatile solvent (e.g., dichloromethane or diethyl ether) is injected into the GC. The compound is separated from the solvent and any impurities on the GC column and then introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of an organic compound like **methylenecyclooctane**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. Methylenecyclooctane | C9H16 | CID 137991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methylenecyclooctane [webbook.nist.gov]
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